molecular formula C11H9ClN2O2 B065451 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-35-2

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B065451
CAS No.: 187998-35-2
M. Wt: 236.65 g/mol
InChI Key: OAPQKGGVDCZENK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CMPC) is an organic compound that is widely used in research and laboratory experiments. It is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom at the center, and is composed of a phenyl ring with a chlorine atom and a methyl group. CMPC is a white crystalline solid at room temperature and is soluble in water and most organic solvents. It is typically used as a reagent in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

  • Crystallography and Synthesis : The compound's crystal structure was determined using X-ray analysis, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination in synthetic chemistry (Kumarasinghe et al., 2009).

  • Synthesis of Derivatives : Various pyrazole derivatives have been synthesized, some of which act as chemical hybridizing agents in agriculture. For instance, 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids are used in wheat and barley (Beck et al., 1988).

  • Antimicrobial and Anticancer Agents : Certain pyrazole derivatives have shown potential as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).

  • Molecular Docking Studies : Synthesized pyrazole derivatives have been subjected to molecular docking studies to predict their binding interactions with target proteins, which is crucial in drug discovery (Reddy et al., 2022).

  • Chemical Reactions and Synthesis : Research has focused on the reactions and synthesis of pyrazole derivatives, contributing to the development of novel compounds with potential applications in various fields (Korkusuz & Yıldırım, 2010).

  • Experimental and Theoretical Investigations : Combined experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, contributing to a deeper understanding of their chemical properties (Viveka et al., 2016).

  • Fungicide Development : Derivatives of pyrazole have been used in the synthesis of novel fungicides, demonstrating the compound's utility in agricultural chemistry (Liu et al., 2011).

  • Antimicrobial Studies : Synthesized pyrazole derivatives have been used in antimicrobial studies, showing the compound's relevance in the development of new antimicrobial agents (Prabhudeva et al., 2017).

  • Electrosynthesis : The electrosynthesis of chlorosubstituted pyrazolecarboxylic acids has been studied, showing the effectiveness of electrochemical methods in synthesizing these compounds (Lyalin et al., 2009).

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQKGGVDCZENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380397
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-35-2
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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